4-amino-N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide
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Overview
Description
4-AMINO-N-[1-(4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory properties . This particular compound is characterized by the presence of a fluorophenyl group, a trifluoromethyl group, and an imidazolidinone ring, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-[1-(4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the imidazolidinone ring This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N-[1-(4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-AMINO-N-[1-(4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as an antibacterial and antiviral agent.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-AMINO-N-[1-(4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process. This inhibition can lead to various biological effects, including antibacterial and antiviral activities.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness
4-AMINO-N-[1-(4-FLUOROPHENYL)-2,5-DIOXO-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL]BENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the presence of the trifluoromethyl group and the imidazolidinone ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C16H12F4N4O4S |
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Molecular Weight |
432.4 g/mol |
IUPAC Name |
4-amino-N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H12F4N4O4S/c17-9-1-5-11(6-2-9)24-13(25)15(16(18,19)20,22-14(24)26)23-29(27,28)12-7-3-10(21)4-8-12/h1-8,23H,21H2,(H,22,26) |
InChI Key |
USZJCNVBTGVXLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2(C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
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